
Laudanosoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laudanosoline is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Bioactive Ingredient in Traditional Medicine
Laudanosoline and its derivatives, such as this compound-1-O-xylopyranose, have been identified as bioactive ingredients in traditional medicines like Caulis Sinomenii (CS). CS is known for its anti-inflammatory and vascular smooth muscle relaxant properties. Research reveals that compounds like this compound-1-O-d-xylopyranose act as novel NF-κB inhibitors, confirming their anti-inflammatory effects. This indicates potential clinical applications in treating conditions like asthma (Sun et al., 2016).
Role in Isoquinoline Alkaloid Biosynthesis
This compound plays a significant role in the biosynthesis of isoquinoline alkaloids. A study found that it is an efficient substrate for S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′-OMT), which is involved in the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, a key intermediate in synthesizing these alkaloids. This demonstrates its importance in the molecular pathways leading to various plant-based compounds (Morishige et al., 2000).
Analysis in Pharmaceutical Biology
The role of this compound in pharmaceutical biology is highlighted through its presence in the Papaveraceae family, known for producing significant benzylisoquinoline alkaloids. Studies using electrospray tandem mass spectrometry (ESI-MS/MS) have analyzed substances like this compound for their biogenetic roles as precursors to morphinan alkaloids, crucial in pharmaceutical applications (Schmidt et al., 2005).
Chiral Separation for Analytical Studies
This compound has been studied for its chiral separation using amino acid-based molecular micelles. This research is significant for understanding the stereochemistry of this compound and its derivatives, which is essential for pharmaceutical applications and analytical chemistry (Billiot et al., 2006).
Eigenschaften
CAS-Nummer |
485-33-6 |
|---|---|
Molekularformel |
C17H19NO4·HBr·3H2O |
Molekulargewicht |
436.29 |
IUPAC-Name |
1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3 |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



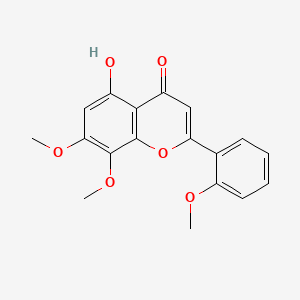


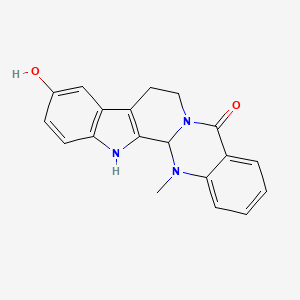


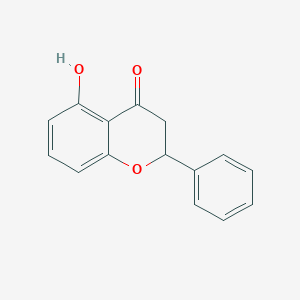
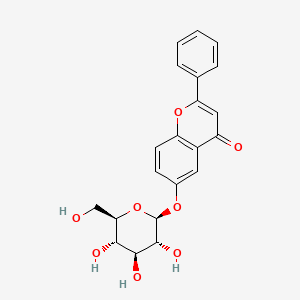

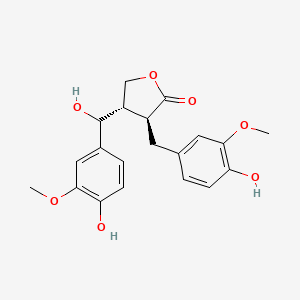

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)
